molecular formula C9H7ClN2 B579922 5-Chloroquinolin-4-amine CAS No. 92385-37-0

5-Chloroquinolin-4-amine

Cat. No.: B579922
CAS No.: 92385-37-0
M. Wt: 178.619
InChI Key: JQZNHGOMVIJEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chlorine atom at the 5th position and an amino group at the 4th position of the quinoline ring imparts unique properties to this compound, making it a compound of interest in scientific research.

Mechanism of Action

Target of Action

5-Chloroquinolin-4-amine, a derivative of quinoline, is known to interact with various biological targets. Quinoline derivatives have been found to exhibit significant antimicrobial and anticancer activities. The primary targets of this compound are likely to be similar to those of its parent compound, quinoline. For instance, in the context of anticancer activity, quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway proteins .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, in the case of anticancer activity, the compound interacts with the PI3K/AKT/mTOR pathway proteins, which play a crucial role in cell proliferation and survival . The compound’s interaction with these proteins can inhibit their function, thereby suppressing cancer cell growth.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. In the context of anticancer activity, the compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in regulating cell growth, proliferation, and survival. By interacting with proteins in this pathway, this compound can disrupt these processes, leading to the inhibition of cancer cell growth.

Result of Action

The result of this compound’s action is the inhibition of the growth of cells, such as cancer cells . By interacting with proteins in the PI3K/AKT/mTOR pathway, the compound can disrupt cell proliferation and survival processes, leading to the suppression of cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-4-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or an amine. The reaction typically requires a solvent such as ethanol or dimethylformamide and is carried out under reflux conditions .

Another method involves the reduction of 5-chloro-4-nitroquinoline using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Chloroquinolin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Chloroquinolin-4-amine

This compound is unique due to the presence of both a chlorine atom and an amino group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

5-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZNHGOMVIJEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696191
Record name 5-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92385-37-0
Record name 5-Chloro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92385-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.